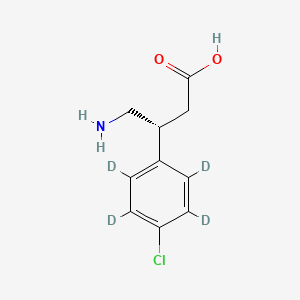

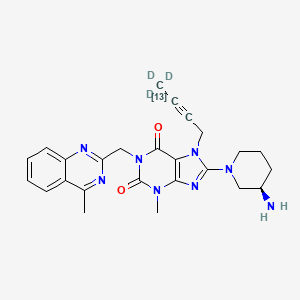

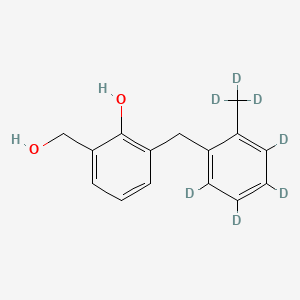

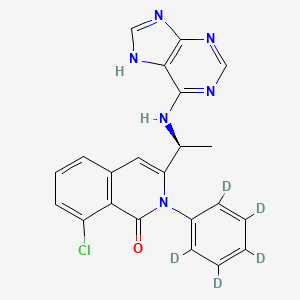

(R)-Baclofen-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-Baclofen-d4 is a deuterated form of ®-Baclofen, a derivative of gamma-aminobutyric acid (GABA). It is a chiral molecule with the deuterium atoms replacing the hydrogen atoms in the molecule. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of ®-Baclofen due to its stability and distinguishable mass in mass spectrometry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Baclofen-d4 involves the incorporation of deuterium atoms into the ®-Baclofen molecule. One common method is the catalytic hydrogenation of ®-Baclofen using deuterium gas (D2) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out under mild conditions to ensure selective deuteration.

Industrial Production Methods: Industrial production of ®-Baclofen-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuteration. Quality control measures, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to verify the incorporation of deuterium atoms.

Análisis De Reacciones Químicas

Types of Reactions: ®-Baclofen-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

®-Baclofen-d4 is extensively used in scientific research, particularly in the fields of:

Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for the quantification and analysis of ®-Baclofen in complex biological matrices.

Biology: It is employed in studies involving the GABAergic system to understand the pharmacokinetics and pharmacodynamics of ®-Baclofen.

Medicine: Research on ®-Baclofen-d4 helps in the development of new therapeutic agents targeting GABA receptors for the treatment of neurological disorders.

Industry: It is used in the pharmaceutical industry for the development and validation of analytical methods for ®-Baclofen.

Mecanismo De Acción

®-Baclofen-d4 exerts its effects by acting as an agonist at GABA-B receptors. Upon binding to these receptors, it induces conformational changes that lead to the opening of potassium channels and inhibition of calcium channels. This results in hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, thereby exerting its muscle relaxant and antispastic effects.

Comparación Con Compuestos Similares

®-Baclofen: The non-deuterated form of ®-Baclofen-d4, used as a muscle relaxant and antispastic agent.

(S)-Baclofen: The enantiomer of ®-Baclofen, which has different pharmacological properties.

Gabapentin: Another GABA analog used for the treatment of neuropathic pain and epilepsy.

Uniqueness: ®-Baclofen-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinguishable mass in analytical studies. This makes it an invaluable tool in pharmacokinetic and pharmacodynamic research, allowing for precise quantification and analysis of ®-Baclofen in biological systems.

Propiedades

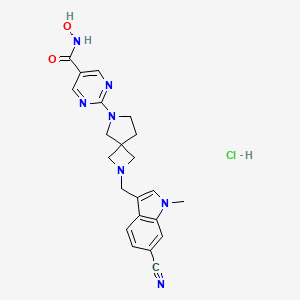

Fórmula molecular |

C10H12ClNO2 |

|---|---|

Peso molecular |

217.68 g/mol |

Nombre IUPAC |

(3R)-4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)butanoic acid |

InChI |

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1/i1D,2D,3D,4D |

Clave InChI |

KPYSYYIEGFHWSV-FCDGGRDXSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[C@@H](CC(=O)O)CN)[2H])[2H])Cl)[2H] |

SMILES canónico |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)